molecular formula C21H23N5O6S B451803 N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B451803
M. Wt: 473.5g/mol
InChI Key: NXQVXKWVKBCPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound featuring multiple functional groups, including a sulfonyl group, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and furan rings, followed by the introduction of the sulfonyl and azepanyl groups. Common reagents used in these reactions include hydrazines, nitro compounds, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for maximum efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The azepanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-azepanylsulfonyl)phenyl]-5-(methyl)-2-furamide
  • N-[4-(1-azepanylsulfonyl)phenyl]-5-(ethyl)-2-furamide
  • N-[4-(1-azepanylsulfonyl)phenyl]-5-(propyl)-2-furamide

Uniqueness

N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of the nitro group on the pyrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable target for research and development.

Properties

Molecular Formula

C21H23N5O6S

Molecular Weight

473.5g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H23N5O6S/c27-21(20-10-7-18(32-20)15-24-14-17(13-22-24)26(28)29)23-16-5-8-19(9-6-16)33(30,31)25-11-3-1-2-4-12-25/h5-10,13-14H,1-4,11-12,15H2,(H,23,27)

InChI Key

NXQVXKWVKBCPGA-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.